molecular formula C10H6ClN3O2 B1360920 4-chloro-6-(3-nitrophenyl)pyrimidine

4-chloro-6-(3-nitrophenyl)pyrimidine

Cat. No. B1360920
M. Wt: 235.62 g/mol
InChI Key: XOSNCCCAIJCCFS-UHFFFAOYSA-N
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Patent
US08507498B2

Procedure details

4,6-Dichloropyrimidine (5.58 g, 37.4 mmol) and 3-nitrophenylboronic acid (5.00 g, 27.2 mmol) were added to a stirred mixture of dimethoxyethane (112 mL) and water (17 mL), followed by the addition of NaHCO3 (6.28 g, 75 mmol) and (PPh3)2PdCl2 (0.787 g, 1.12 mmol) herein, and the reaction mixture was refluxed for 8 h. The solvent was removed under reduced pressure. The residue was taken up in CH2Cl2 (100 mL), and the resulting solution washed with water, dried over anhydrous K2CO3, filtered and the solvent removed under reduced pressure. The crude product was purified by column chropatography on silica (eluent CH2Cl2) to yield 4-chloro-6-(3-nitro-phenyl)-pyrimidine (5.52 g; 86%) as yellowish solid.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
0.787 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[N+:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10].C(COC)OC.C([O-])(O)=O.[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:8][C:6]1[CH:7]=[C:2]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:9]([O-:11])=[O:10])[CH:17]=2)[N:3]=[CH:4][N:5]=1 |f:3.4,^1:34,53|

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
112 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.28 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.787 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
the resulting solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chropatography on silica (eluent CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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